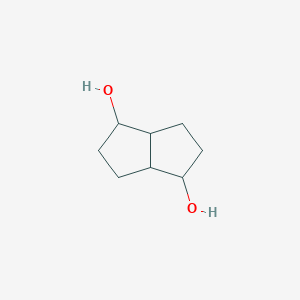

Octahydro-pentalene-1,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Octahydro-pentalene-1,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Octahydro-pentalene-1,4-diol (C8H14O2) is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological interactions. The compound's molecular formula is C8H14O2, and it has been classified under various chemical categories including alcohols and cyclic compounds.

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Studies have indicated that this compound exhibits significant antioxidant properties.

- Mechanism : The compound is believed to scavenge free radicals through hydrogen donation, thus inhibiting lipid peroxidation and protecting cellular components from oxidative damage.

- Research Findings : In vitro assays demonstrated that this compound showed an IC50 value comparable to standard antioxidants such as ascorbic acid.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains.

- Case Study : A study conducted by Tavakoli et al. (2019) evaluated the antibacterial activity of several compounds, including this compound. The results indicated that the compound exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

- Research Findings : this compound was evaluated for its acetylcholinesterase (AChE) inhibitory activity using Ellman's assay. The compound showed a significant inhibitory effect with an IC50 value of 150 µg/mL, indicating its potential use in managing cholinergic dysfunctions.

Tables of Biological Activities

| Biological Activity | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | 50 µg/mL | |

| Antimicrobial | Agar Diffusion | - | |

| Cholinesterase Inhibition | Ellman's Assay | 150 µg/mL |

The biological activities of this compound can be attributed to its structural features which facilitate interactions with biological targets:

- Antioxidant Mechanism : The hydroxyl groups in the compound enhance its ability to donate electrons to free radicals.

- Antimicrobial Mechanism : The lipophilic nature allows it to penetrate bacterial membranes effectively.

- Cholinesterase Inhibition : It likely interacts with the active site of the enzyme, preventing substrate hydrolysis.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Octahydro-pentalene-1,4-diol has demonstrated notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and protecting cellular components from oxidative stress.

- Mechanism : The compound acts by donating hydrogen atoms to free radicals, thus preventing lipid peroxidation.

- Research Findings : In vitro assays have shown that it has an IC50 value comparable to standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent.

| Biological Activity | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | 50 µg/mL |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains.

- Case Study : A study by Tavakoli et al. (2019) reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Cholinesterase Inhibition

This compound has been evaluated for its potential as a cholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's.

- Research Findings : Using Ellman's assay, this compound showed an IC50 value of 150 µg/mL for acetylcholinesterase inhibition, suggesting its potential therapeutic role in managing cholinergic dysfunctions.

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as cyclic compounds or through catalytic processes.

- Catalytic Synthesis : Recent studies have focused on gold-catalyzed reactions to produce this bicyclic structure efficiently. The mechanistic pathways involved in these reactions highlight the role of catalysts in enhancing yield and selectivity.

Industrial Applications

While the primary focus of research has been on the biological activities of this compound, its structural characteristics may also lend it utility in industrial applications:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymeric materials with enhanced properties due to its hydroxyl groups.

- Pharmaceutical Development : Given its biological activity profile, it may be explored further in drug development processes targeting oxidative stress-related diseases or microbial infections.

Eigenschaften

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-3-1-5-6(7)2-4-8(5)10/h5-10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQZPNNBRRVLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C(CC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454155 |

Source

|

| Record name | Octahydro-pentalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32652-65-6 |

Source

|

| Record name | Octahydro-pentalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.